
4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- is a heterocyclic compound containing sulfur It is part of the thiopyran family, which is characterized by a six-membered ring containing one sulfur atom and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- typically involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride. The intermediates obtained are then hydrolyzed and decarboxylated by heating in sulfuric acid .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: It can undergo substitution reactions, particularly at the α-position to the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- involves its interaction with various molecular targets and pathways. For example, its derivatives can inhibit enzymes like phosphodiesterase and β-secretase BACE1, which are involved in cellular signaling and metabolic pathways . The sulfur atom in the thiopyran ring plays a crucial role in these interactions, often participating in redox reactions and forming stable complexes with metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Thiacyclohexan-4-one
- 4-Thiacyclohexanone
- Penthianone
- Tetrahydro-1-thio-γ-pyrone
- Tetrahydro-1-thio-4-pyrone
- Tetrahydro-1,4-thiapyrone
- Tetrahydro-4-thiopyrone
- Tetrahydrothiopyran-4-one
- 2,3,5,6-Tetrahydro-4-thiopyranone
- 4-Oxotetrahydrothiopyran
- 4-Oxothiane
- Tetrahydrothia-4-pyranone
- Tetrahydro-4H-thiopyran-4-one
- 4H-tetrahydrothiopyran-4-one
- 4-Thianone
Uniqueness
What sets 4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- apart from its similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the phenyl group and the two methyl groups at the 2,2-positions enhances its stability and makes it a valuable intermediate in various synthetic applications.
Eigenschaften
CAS-Nummer |
68226-11-9 |
|---|---|
Molekularformel |
C13H16OS |
Molekulargewicht |
220.33 g/mol |
IUPAC-Name |
2,2-dimethyl-6-phenylthian-4-one |
InChI |
InChI=1S/C13H16OS/c1-13(2)9-11(14)8-12(15-13)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |
InChI-Schlüssel |
INEXSFKPSHXRHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)CC(S1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14465775.png)
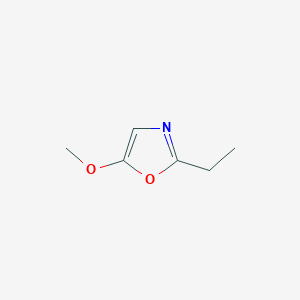

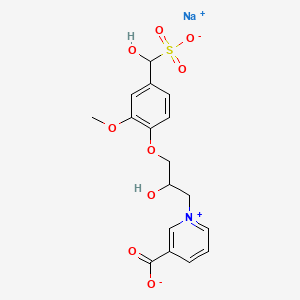
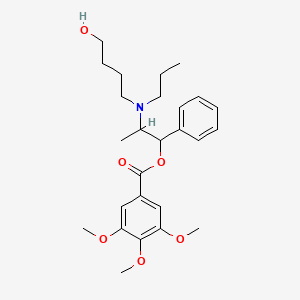
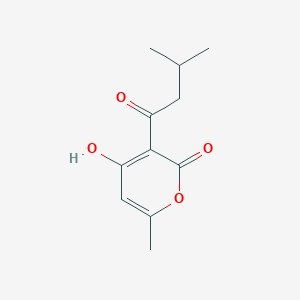

![Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium](/img/structure/B14465831.png)
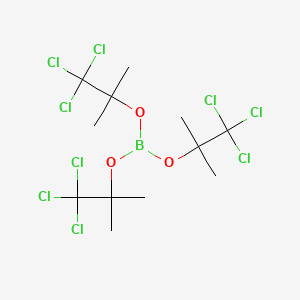

![4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol](/img/structure/B14465856.png)
phosphanium bromide](/img/structure/B14465858.png)

